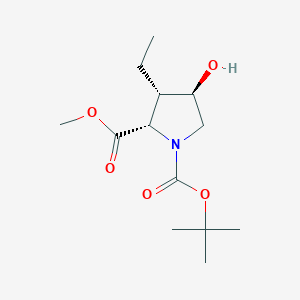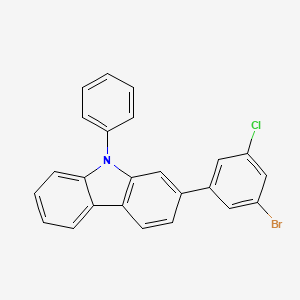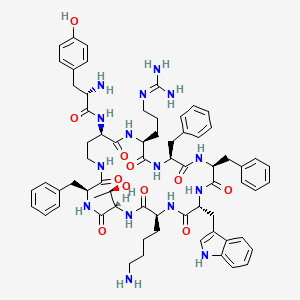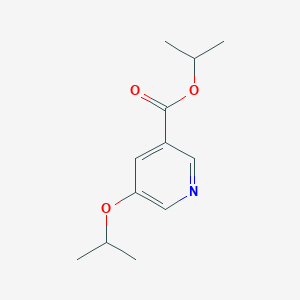
4,4'-Dibromo-4''-(hexyloxy)triphenylamine
Vue d'ensemble
Description
4,4'-Dibromo-4''-(hexyloxy)triphenylamine, or DBHTA, is an organic compound belonging to the class of triphenylamines. It is used as a precursor for the synthesis of a variety of organic compounds, and has been studied for its potential applications in a range of scientific research applications.
Applications De Recherche Scientifique
Organic Electronics
4,4’-Dibromo-4’'-(hexyloxy)triphenylamine: is a valuable compound in the field of organic electronics due to its semiconductor properties. It serves as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s molecular structure allows for efficient charge transport, which is crucial for the performance of these devices .
Photoreactive Layers
In photolithography, 4,4’-Dibromo-4’'-(hexyloxy)triphenylamine can be used to create photoreactive layers that are sensitive to light. This application is essential for patterning circuits in the production of integrated circuits and microelectromechanical systems .
Liquid Crystals
The compound’s ability to align in a specific orientation under an electric field makes it suitable for use in liquid crystal displays (LCDs). Its stability and electronic properties enhance the display’s contrast and response time .
Non-linear Optical Materials
Due to its high thermal stability and non-linear optical properties, 4,4’-Dibromo-4’'-(hexyloxy)triphenylamine is used in the development of materials for optical data storage and laser technology .
Chemical Sensing
This compound can be incorporated into sensors that detect specific chemicals or environmental conditions. Its sensitivity to changes in electrical properties upon exposure to certain analytes makes it a good candidate for chemical sensing applications .
Photodynamic Therapy
In the medical field, 4,4’-Dibromo-4’'-(hexyloxy)triphenylamine can be used to develop photosensitizers for photodynamic therapy, a treatment that uses light to activate a drug which then kills cancer cells .
Molecular Electronics
The compound’s molecular structure is ideal for creating single-molecule electronic devices. These devices have applications in computing and could lead to the development of smaller, faster, and more energy-efficient electronic components .
Polymer Synthesis
4,4’-Dibromo-4’'-(hexyloxy)triphenylamine: is also used as a monomer in the synthesis of conductive polymers. These polymers have applications in antistatic materials, capacitors, and organic transistors .
Propriétés
IUPAC Name |
N,N-bis(4-bromophenyl)-4-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Br2NO/c1-2-3-4-5-18-28-24-16-14-23(15-17-24)27(21-10-6-19(25)7-11-21)22-12-8-20(26)9-13-22/h6-17H,2-5,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNJYFHYDNQADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-4''-(hexyloxy)triphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Methoxy-6-(methylsulfanyl)phenyl]methanol](/img/structure/B1495047.png)



![6-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1495056.png)
![5-Hydrazinyl-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1495063.png)



![2-Pyridin-3-yl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1495092.png)

